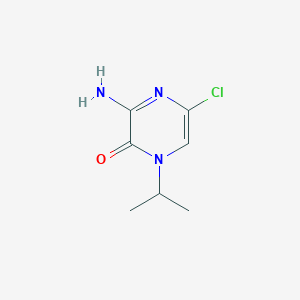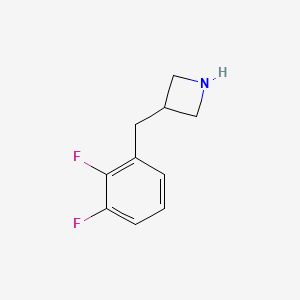
4-Quinolinamine, 3,5,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinamine, 3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amine group at the fourth position of the quinoline ring and three methyl groups at the third, fifth, and seventh positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinamine, 3,5,7-trimethyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline ring system.
Functionalization: Introduction of the amine group at the fourth position and methyl groups at the third, fifth, and seventh positions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of 4-Quinolinamine, 3,5,7-trimethyl- may involve:
Batch Processes: Where the reactions are carried out in large reactors with precise control over reaction parameters.
Continuous Processes: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Quinolinamine, 3,5,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The amine and methyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Aplicaciones Científicas De Investigación
4-Quinolinamine, 3,5,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Quinolinamine, 3,5,7-trimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, leading to the observed biological effects. For example, quinoline derivatives are known to inhibit certain enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
4-Quinolinamine, 3,5,7-trimethyl- can be compared with other quinoline derivatives:
Similar Compounds: Examples include 4-Quinolinamine, 3,5-dimethyl- and 4-Quinolinamine, 3,7-dimethyl-.
Uniqueness: The presence of three methyl groups at specific positions on the quinoline ring may confer unique biological activities and chemical reactivity compared to other derivatives.
Propiedades
Número CAS |
61563-46-0 |
|---|---|
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3,(H2,13,14) |
Clave InChI |
UMHYCKBOCQUIRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=CC(=C2N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)

![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)



![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)
![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)

![Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11908980.png)


